Pyridine-4-sulfonyl Chloride
Overview
Description
Pyridine-4-sulfonyl Chloride is a chemical compound with the molecular formula C5H4ClNO2S . It is used in the synthesis of pyrimidine derivatives with anti-proliferative activity against negative breast cancer cells .
Synthesis Analysis
The synthesis of Pyridine-4-sulfonyl Chloride involves diazotation of 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups . The conditions for this synthesis have been optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis
The molecular structure of Pyridine-4-sulfonyl Chloride is represented by the SMILES string S(=O)(Cl)c1ccncc1 . The molecular weight of this compound is 177.61 .Chemical Reactions Analysis
Pyridine-4-sulfonyl Chloride undergoes various chemical reactions. For instance, it reacts with hydrazine to give p-toluenesulfonyl hydrazide . It also undergoes electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Pyridine-4-sulfonyl Chloride has a molecular weight of 177.61 . Unfortunately, the search results do not provide more specific physical and chemical properties such as melting point, boiling point, and density.Scientific Research Applications
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Organic Synthesis and Medicinal Chemistry
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Catalysis and Green Chemistry
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Analytical Chemistry
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Materials Science
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Pharmaceutical Process Development
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Agrochemicals and Pesticides
: Sigma-Aldrich: 4-Pyridinesulfonyl chloride : Sigma-Aldrich: Pyridine-3-sulfonyl chloride : Magnetically recoverable catalysts for the preparation of pyridine derivatives
Safety And Hazards
Pyridine-4-sulfonyl Chloride is classified as a dangerous substance. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
pyridine-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMOJCOXIZRTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468975 | |
Record name | Pyridine-4-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-4-sulfonyl Chloride | |
CAS RN |
134479-04-2 | |
Record name | Pyridine-4-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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